molecular formula C12H10ClN3O3 B8596464 1-(2-(allyloxy)-4-nitrophenyl)-4-chloro-1H-imidazole

1-(2-(allyloxy)-4-nitrophenyl)-4-chloro-1H-imidazole

Cat. No.: B8596464
M. Wt: 279.68 g/mol
InChI Key: SZWCGBPBGLUVGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(allyloxy)-4-nitrophenyl)-4-chloro-1H-imidazole is a useful research compound. Its molecular formula is C12H10ClN3O3 and its molecular weight is 279.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

4-chloro-1-(4-nitro-2-prop-2-enoxyphenyl)imidazole

InChI

InChI=1S/C12H10ClN3O3/c1-2-5-19-11-6-9(16(17)18)3-4-10(11)15-7-12(13)14-8-15/h2-4,6-8H,1,5H2

InChI Key

SZWCGBPBGLUVGF-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=C(C=CC(=C1)[N+](=O)[O-])N2C=C(N=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 4-chloro-1H-imidazole (3.31 g, 32.0 mmol), 2-(allyloxy)-1-chloro-4-nitrobenzene (6.50 g, 30.8 mmol), and potassium hydroxide flakes (1.90 g, 33.9 mmol) in anhydrous DMSO (50 mL) was heated at 90° C. for 20 h under nitrogen. The reaction mixture was allowed to cool to rt and ice-cold water was added. The resulting precipitate was collected by vacuum filtration. The product was dried, and purified by column chromatography (5% EtOAc/Hexane) to afford the yellow solid 1-(2-(allyloxy)-4-nitrophenyl)-4-chloro-1H-imidazole (3.48 g, 40% yield). LC-MS (M+H)+280.2. 1H NMR (400 MHz, CDCl3) δ ppm 7.97-7.93 (2H, m), 7.77 (1H, s), 7.44 (1H, d, J=8.8 Hz), 6.05-5.98 (1H, m), 5.45-5.37 (2H, m), 4.70-4.65 (2H, m).
Quantity
3.31 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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